molecular formula C16H20N4O2 B2508293 N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide CAS No. 2411218-91-0

N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide

Cat. No. B2508293
CAS RN: 2411218-91-0
M. Wt: 300.362
InChI Key: BRVWBEPLJUGZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as EPPMP and is known for its potential medicinal properties. EPPMP belongs to the class of pyrazole derivatives and has been studied for its various pharmacological activities.

Mechanism of Action

The mechanism of action of EPPMP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. EPPMP has been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
EPPMP has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation. The compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. EPPMP has been studied for its effects on various signaling pathways involved in cancer cell growth and inflammation, including the NF-κB and MAPK pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPPMP in lab experiments is its potential medicinal properties, including its anti-inflammatory, antioxidant, and anticancer activities. The compound is relatively easy to synthesize and purify, making it a useful tool for studying various signaling pathways involved in cancer cell growth and inflammation. One of the limitations of using EPPMP in lab experiments is its potential toxicity, which may limit its therapeutic applications.

Future Directions

There are several future directions for the study of EPPMP, including its potential use in cancer therapy and the development of new anti-inflammatory drugs. Further studies are needed to fully understand the mechanism of action of EPPMP and its effects on various signaling pathways involved in cancer cell growth and inflammation. The development of new derivatives of EPPMP may also lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of EPPMP involves the reaction of 6-ethoxypyridin-2-ylmethylamine with 1-ethyl-4-formylpyrazole in the presence of acetic acid and triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting compound is purified through column chromatography. The purity of the compound is confirmed through various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

EPPMP has been studied for its potential medicinal properties, including its anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. EPPMP has also been studied for its anti-inflammatory and antioxidant properties, which may have therapeutic applications in the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[(6-ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-4-16(21)20(14-10-17-19(5-2)12-14)11-13-8-7-9-15(18-13)22-6-3/h4,7-10,12H,1,5-6,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVWBEPLJUGZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N(CC2=NC(=CC=C2)OCC)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide

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